![molecular formula C23H16Br2N2O2S2 B2880490 N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide) CAS No. 391224-10-5](/img/structure/B2880490.png)
N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide)
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Overview
Description
“N,N’-(Methylenebis(4,1-phenylene))diacetamide” is a compound with the CAS Number: 2719-05-3 and a molecular weight of 282.34 . It is a solid substance stored in dry conditions at 2-8°C .
Synthesis Analysis
The monomer “N,N’-(4,5-dihydroxy-1,2-phenylene)bis(methylene)bisacrylamide” (OHABA) was successfully synthesized by the Friedel–Crafts reaction . Using precipitation polymerization, POHABA microspheres were easily obtained in a size-controlled manner .
Molecular Structure Analysis
The InChI code for “N,N’-(Methylenebis(4,1-phenylene))diacetamide” is 1S/C17H18N2O2/c1-12(20)18-16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Applications
The structure of this compound suggests potential for antimicrobial activity. Similar compounds have been synthesized and tested for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria . The presence of bromine atoms and the thiophene ring could interact with bacterial cell walls or disrupt essential bacterial enzymes, leading to broad-spectrum antimicrobial properties.
Material Science: Nucleating Agents
Compounds with similar backbones have been used as nucleating agents in the synthesis of polypropylene . The addition of such compounds can improve the material properties of polypropylene, enhancing its tensile strength, flexural strength, and flexural modulus while reducing its haze. This indicates that our compound could serve a similar function in material science applications.
Porous Polymers for Iodine Adsorption
Related structures have been utilized in the creation of porous polymers, which are effective in adsorbing iodine . These polymers can be used for environmental cleanup, particularly in the removal of radioactive iodine from nuclear waste.
Catalysis
Compounds with similar structures have been used as ligands in catalytic processes . They can stabilize transition states or activate substrates, thereby increasing the efficiency of chemical reactions.
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-[4-[[4-[(5-bromothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Br2N2O2S2/c24-20-11-9-18(30-20)22(28)26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-23(29)19-10-12-21(25)31-19/h1-12H,13H2,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHWVVRUYYEYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br)NC(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Br2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide) |
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